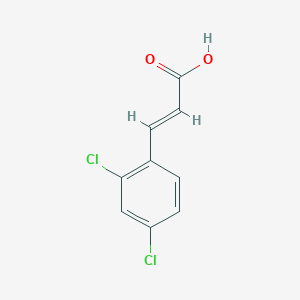

2,4-Dichlorocinnamic acid

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-3-(2,4-dichlorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEBWABJHRAYGFW-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [MSDSonline] | |

| Record name | 2,4-Dichlorocinnamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3446 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1201-99-6, 20595-45-3 | |

| Record name | 2,4-Dichlorocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001201996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichlorocinnamic acid, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020595453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20595-45-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52174 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-DICHLOROCINNAMIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-dichlorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-2,4-Dichlorocinnamic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DICHLOROCINNAMIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C09KK5D2T2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-DICHLOROCINNAMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2811 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Chemical Derivatization of 2,4 Dichlorocinnamic Acid

Established Synthetic Routes for 2,4-Dichlorocinnamic Acid

The preparation of this compound can be achieved through several reliable synthetic pathways, with the Knoevenagel-Doebner condensation being a prominent and efficient method.

The Knoevenagel condensation, particularly its Doebner modification, is a cornerstone for the synthesis of cinnamic acids and their analogues. pcbiochemres.comwikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound, such as malonic acid, to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction. wikipedia.orgbepls.com The Doebner modification specifically utilizes pyridine (B92270) as a solvent and often involves a subsequent decarboxylation when malonic acid is used, providing a direct route to the cinnamic acid derivative. wikipedia.orgorganic-chemistry.orgbu.edu

A notable application of this method for the target compound involves the reaction of 2,4-dichlorobenzaldehyde (B42875) with malonic acid. semanticscholar.org An environmentally favorable approach utilizes water as a solvent under microwave irradiation, with tetrabutylammonium (B224687) bromide (TBAB) and potassium carbonate as catalysts, leading to excellent yields of this compound. semanticscholar.org The reaction is catalyzed by a weak base, which facilitates the deprotonation of the active methylene (B1212753) compound to form an enolate ion that then attacks the aldehyde. wikipedia.orgbepls.com

Table 1: Knoevenagel-Doebner Synthesis of this compound

| Reactants | Catalyst/Solvent System | Key Features | Reference |

|---|---|---|---|

| 2,4-Dichlorobenzaldehyde, Malonic acid | Pyridine, Piperidine | Classic Doebner modification; reaction is heated. | bu.edu |

| 2,4-Dichlorobenzaldehyde, Malonic acid | Tetrabutylammonium bromide (TBAB), K₂CO₃, Water | Microwave-assisted green synthesis; high yield and purity. | semanticscholar.org |

Beyond the Knoevenagel-Doebner condensation, other synthetic strategies are available for producing cinnamic acid analogues. The Perkin reaction is a classical method that involves heating an aromatic aldehyde with an acid anhydride (B1165640) and the sodium salt of the corresponding acid, though it often requires high temperatures and long reaction times. pcbiochemres.combu.edu

A more modern and versatile alternative is the Heck reaction, which uses a palladium catalyst to couple aryl halides with alkenes. rsdjournal.org In the context of this compound, this would involve the palladium-catalyzed reaction of a 2,4-dihalo-substituted benzene (B151609) with acrylic acid.

Furthermore, a patented process describes the preparation of polyhalogen-substituted cinnamic acids by reacting diazonium salts, which are accessible from polyhalogenated anilines, with acrylic acid or its derivatives. google.com This reaction is conducted in the presence of a homogeneous palladium-containing catalyst at moderate temperatures and results in good yields. google.com For instance, the diazonium salt derived from 2,4-dichloroaniline (B164938) can be reacted with acrylic acid using a palladium(II) acetylacetonate (B107027) catalyst to produce this compound in high yield. google.com

Targeted Derivatization for Enhanced Research Utility

The this compound scaffold is a valuable starting point for creating derivatives with tailored properties for specific research applications, such as enzyme inhibition.

Hydroxamic acids are potent metal ion chelators and have been extensively studied as enzyme inhibitors. nih.gov The hydroxamate derivative of this compound has been identified as a particularly potent inhibitor of the Botulinum neurotoxin (BoNT) light chain, a zinc metalloprotease. nih.govresearchgate.net

The synthesis of this compound hydroxamate can be achieved through several methods. nih.govnih.gov One common approach involves the activation of the carboxylic acid group of this compound with ethyl chloroformate in the presence of a base like triethylamine, followed by reaction with hydroxylamine. nih.gov An alternative route proceeds via the corresponding methyl ester of this compound. This ester is then treated with a 50% aqueous solution of hydroxylamine, often in the presence of a catalyst such as potassium cyanide or a stoichiometric amount of a base like potassium hydroxide, to yield the desired hydroxamate derivative. nih.gov

While hydroxamic acids can be potent inhibitors, their therapeutic application can be limited by factors such as poor cell permeability and potential toxicity. nih.govnih.gov To overcome these limitations, a prodrug strategy can be employed. This involves masking the active hydroxamic acid functional group with a promoiety that is cleaved under physiological conditions to release the active drug. nih.govnih.gov

Esterification is a fundamental derivatization technique used to modify the properties of carboxylic acids like this compound. Esters of cinnamic acids are valuable as intermediates and in various applications. pcbiochemres.comrug.nl

The most traditional method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com This is an equilibrium-driven process, and to achieve high yields, it is often necessary to use an excess of the alcohol or remove the water formed during the reaction. masterorganicchemistry.comchem-soc.si

To avoid the often harsh conditions of acid catalysis, other methods can be used that involve the activation of the carboxylic acid. chem-soc.si Reagents such as carbodiimides, like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl), are commonly used to facilitate the coupling of carboxylic acids with alcohols under milder conditions. beilstein-journals.orgmdpi.com Another effective method involves the use of triphenylphosphine (B44618) in combination with a dihalide (e.g., Ph₃PBr₂ or Ph₃PI₂). chem-soc.si This system activates the carboxylic acid in situ, allowing for a rapid and efficient reaction with a wide range of alcohols, including sterically hindered ones, under neutral conditions. chem-soc.si

Construction of N-Arylcinnamamide Analogues Incorporating Dichlorocinnamic Acid Moieties

The synthesis of N-arylcinnamamide analogues from this compound is a key strategy for developing new chemical entities with potential biological applications. A primary method for constructing these amide bonds is through the condensation reaction of this compound with various substituted anilines.

One established method involves the use of phosphorus trichloride (B1173362) (PCl₃) in a suitable solvent like dry chlorobenzene (B131634) under microwave irradiation. mdpi.com In this procedure, the (di)chlorocinnamic acid is suspended in the solvent, and phosphorus trichloride is added dropwise, followed by the corresponding substituted aniline. mdpi.com The reaction mixture is then heated in a microwave reactor, which significantly reduces the reaction time. mdpi.comnih.gov After cooling, the solvent is removed, and the resulting crude product is purified by washing with hydrochloric acid and water, followed by recrystallization from a solvent such as ethanol (B145695). mdpi.com This approach has been successfully employed to generate series of N-aryl-(di)chlorocinnamamides. mdpi.comresearchgate.net

Alternatively, amide coupling can be achieved using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). chemistrysteps.comanalis.com.my These reagents facilitate the amide bond formation by activating the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine. chemistrysteps.comiris-biotech.de The reaction is typically carried out at room temperature in a solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). analis.com.my The use of an additive such as 4-dimethylaminopyridine (B28879) (DMAP) can be critical for improving the reaction's reactivity and yield, as it can act as an acyl transfer agent. analis.com.my

The general reaction scheme for the synthesis of N-arylcinnamamides can be represented as follows:

this compound + Substituted Aniline → N-Aryl-2,4-dichlorocinnamamide + H₂O

The table below provides examples of synthesized N-arylcinnamamide analogues.

| Compound ID | Starting Acid | Aniline Derivative | Synthetic Method | Reference |

| 1a | 4-Chlorocinnamic acid | Aniline | PCl₃, MW | mdpi.com |

| 2a | 3,4-Dichlorocinnamic acid | Aniline | PCl₃, MW | mdpi.com |

| n-butylcinnamamide | Cinnamoyl chloride | n-Butylamine | Nucleophilic Acyl Substitution | jasco.com.br |

| N-(3-nitrophenyl)cinnamamide | Cinnamic acid | 3-Nitroaniline | Modified method | researchgate.netmdpi.com |

Design and Synthesis of Sulfurated Derivatives for Advanced Applications

The incorporation of sulfur-containing functional groups into the this compound scaffold represents a significant area of chemical exploration, aiming to develop derivatives with novel properties. unimi.it One approach involves the synthesis of esters of this compound with sulfur-containing alcohols. For instance, 2-(methanesulfonylthio)ethanol has been coupled with 3,4-dichlorocinnamic acid to yield the corresponding ester. unimi.it This type of synthesis often involves standard esterification methods, potentially utilizing coupling agents to facilitate the reaction between the carboxylic acid and the hydroxyl group of the sulfurated alcohol. nih.gov

Another strategy is the introduction of sulfur-containing moieties through the modification of the carboxylic acid group or the aromatic ring. While direct thionation of the carboxylic acid to a thiocarboxylic acid can be challenging, alternative methods can be employed. For example, vinyl sulfones can be synthesized from cinnamic acids via a decarboxylative sulfonylation process. acs.org This visible-light-induced reaction utilizes sulfonylazides, p-toluenesulfonylmethyl isocyanide, or β-keto sulfones as sulfonyl sources. acs.org

The design of these sulfurated derivatives is often guided by the goal of creating compounds with specific biological activities. unimi.itresearchgate.net The introduction of sulfur can modulate the electronic properties, lipophilicity, and metabolic stability of the parent molecule, potentially leading to enhanced performance in various applications. unimi.it

| Derivative Type | Synthetic Strategy | Key Reagents | Potential Application | Reference |

| Cinnamic acid esters of sulfurated alcohols | Esterification/Coupling | 2-(Methanesulfonylthio)ethanol, Coupling agents (e.g., EDAC, HOBt) | Anticancer agents | unimi.itnih.gov |

| Vinyl sulfones | Decarboxylative Sulfonylation | Sulfonylazides, p-Toluenesulfonylmethyl isocyanide, β-Keto sulfones, Photocatalyst (e.g., Rhodamine B) | Advanced materials, Biologically active compounds | acs.org |

Exploration of Heterocyclic Scaffolds as Bioisosteric Replacements

Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group in a biologically active molecule is replaced by another group with similar physical and chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. In the context of this compound, the dichlorophenyl ring or the entire cinnamic acid scaffold can be replaced by various heterocyclic systems.

For instance, the phenyl ring can be substituted with a pyridine ring to create nicotinic acid analogues. longdom.org The synthesis of these compounds can be achieved through multi-component reactions. For example, the reaction of an enaminone, aniline, and either malononitrile (B47326) or ethyl cyanoacetate (B8463686) in acidic or basic media can afford nicotinonitrile, ethyl nicotinate, or nicotinic acid derivatives. longdom.org

Another approach involves the synthesis of pyrrole (B145914) derivatives. 2-Cyanopyrrole derivatives have been synthesized and evaluated for their biological activities. scispace.com The synthesis of these compounds often involves the reaction of aromatic aldehydes with other reagents in a multi-step process. scispace.com

The rationale behind exploring heterocyclic bioisosteres is that these scaffolds can introduce novel hydrogen bonding patterns, alter the molecule's conformation, and improve its interaction with biological targets. The diverse electronic nature and three-dimensional shapes of heterocycles offer a rich chemical space for designing new analogues of this compound with potentially superior properties.

| Original Scaffold | Heterocyclic Replacement | Synthetic Approach | Rationale | Reference |

| Phenyl ring | Pyridine | Multi-component reactions | Introduce nitrogen for H-bonding, alter electronics | longdom.org |

| Phenyl ring | Pyrrole | Multi-step synthesis | Modify lipophilicity and H-bonding capacity | scispace.com |

| Cinnamic acid | Thiophene-containing structures | Reaction with active methylene compounds | Explore different electronic and steric properties | longdom.org |

Structural Confirmation of Synthesized Derivatives via Spectroscopic Techniques

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of newly synthesized derivatives of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) NMR techniques are routinely employed to confirm the connectivity of atoms within the molecule. jasco.com.brlongdom.org

In the ¹H NMR spectrum of a typical N-arylcinnamamide derivative, characteristic signals for the vinylic protons of the propenoic acid backbone are observed as doublets, with coupling constants indicating their trans or cis configuration. researchgate.netrsc.org The aromatic protons of the dichlorophenyl ring and the N-aryl substituent appear in the downfield region of the spectrum, with their splitting patterns providing information about the substitution pattern on the rings. mdpi.comresearchgate.net The amide proton (-NH) usually appears as a broad singlet, and its chemical shift can be influenced by the solvent and concentration. researchgate.net

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the amide group typically resonates at a characteristic downfield chemical shift. researchgate.netrsc.org The signals for the carbons of the aromatic rings and the double bond can also be assigned based on their chemical shifts and multiplicities in off-resonance decoupled spectra. rsc.org

Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are used to establish correlations between protons and carbons, further confirming the structural assignments. jasco.com.brlongdom.org For example, COSY spectra reveal proton-proton coupling networks, while HSQC spectra correlate protons with their directly attached carbons. jasco.com.brlongdom.org

Example ¹H NMR Data for a Cinnamamide (B152044) Derivative: The following table illustrates typical ¹H NMR chemical shifts for a cinnamamide derivative. researchgate.net

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -NH | 10.73 | br | - |

| Ar-H (B2) | 8.76 | t | - |

| Ar-H (B4) | 8.00 | d | 8.14 |

| Ar-H (B6) | 7.94 | d | 8.22 |

| Ar-H, CH=CH | 7.46–7.67 | m | - |

| CH=CH | 6.83 | d | 15.79 |

High-Resolution Mass Spectrometry in Confirming Compound Identity

High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique for confirming the elemental composition and, by extension, the molecular formula of synthesized this compound derivatives. nih.govmdpi.com HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm) of the theoretical mass, which allows for the unambiguous determination of the molecular formula. mdpi.comacs.org

Various ionization techniques can be employed, with electrospray ionization (ESI) being common for these types of compounds. nih.govmdpi.com The mass spectrometer can be operated in either positive or negative ion mode, depending on the nature of the analyte. In positive ion mode, protonated molecules ([M+H]⁺) or adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) are often observed. mdpi.commdpi.com In negative ion mode, deprotonated molecules ([M-H]⁻) are detected. nih.gov

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. libretexts.orgmiamioh.edu Cleavage of bonds adjacent to the carbonyl group or the amide nitrogen can lead to characteristic fragment ions. libretexts.org For example, in amides, alpha-cleavage next to the carbonyl group is a common fragmentation pathway. libretexts.org The analysis of these fragmentation patterns can help to confirm the structure of the synthesized derivative.

The combination of accurate mass measurement and fragmentation data makes HRMS an essential tool for verifying the identity and purity of novel this compound analogues. mdpi.comnih.gov

Example HRMS Data for a Cinnamamide Derivative: mdpi.com

| Compound | Ionization Mode | Calculated m/z | Found m/z |

| N-(4-chlorophenyl)cinnamamide | ESI+ | 258.0680 [M+H]⁺ | 258.0682 |

| N-(4-methoxyphenyl)cinnamamide | ESI+ | 254.1176 [M+H]⁺ | 254.1178 |

| N-(4-cyanophenyl)cinnamamide | ESI+ | 249.1022 [M+H]⁺ | 249.1022 |

Advanced Spectroscopic and Crystallographic Investigations of 2,4 Dichlorocinnamic Acid

Photodimerization Processes in Crystalline 2,4-Dichlorocinnamic Acid

The solid-state photochemistry of this compound (2,4-DiClCA) has been a subject of significant scientific inquiry, particularly its ability to undergo photodimerization upon exposure to UV radiation. This process, a [2+2] photocycloaddition reaction, results in the formation of a cyclobutane (B1203170) ring from two monomer units. The stereochemistry and yield of the resulting dimer are highly dependent on the crystal packing of the monomer. acs.org

Mechanistic Studies of Solid-State [2+2] Photocycloaddition Reactions

The photodimerization of cinnamic acids in the crystalline state is a classic example of a topochemical reaction, where the reaction course is governed by the geometry of the crystal lattice. According to Schmidt's topochemical postulates, for a [2+2] photocycloaddition to occur in the solid state, the reactive double bonds of adjacent molecules must be parallel and separated by a distance of less than approximately 4.2 Å. nih.gov The crystal structure of the reactant dictates the stereochemistry of the product. acs.org

In the case of this compound, irradiation of its crystals can lead to the formation of a dimer. However, studies have revealed that the photodimerization of 2,4-DiClCA is a heterogeneous reaction. nih.govacs.org This means that during the UV irradiation that initiates the irreversible dimerization, a loss of the long-range order of the single crystal occurs. nih.govacs.org This finding is significant as it highlights the complexity of predicting the preservation or loss of periodicity during solid-state chemical reactions. nih.govacs.org

Kinetic Photocrystallography for Real-Time Reaction Monitoring

Kinetic photocrystallography, using X-ray diffraction, has been instrumental in studying the photoinduced structural changes in single crystals of 2,4-dichloro-trans-cinnamic acid in real-time. nih.govacs.org These investigations have provided direct evidence for the heterogeneous nature of the dimerization process, showing a loss of long-range order in the reactant crystal upon UV irradiation. nih.govacs.org Based on these experimental observations, a qualitative kinetic reaction scheme for the heterogeneous dimerization of 2,4-DiClCA has been proposed. acs.org

Role of Crystal Packing and Polymorphism in Photoreactivity

The arrangement of molecules within a crystal, known as crystal packing, and the existence of different crystal forms, or polymorphism, play a crucial role in the solid-state photoreactivity of cinnamic acid derivatives. acs.orgmobt3ath.com The topochemical principles established by Schmidt demonstrate that the stereochemistry of the photodimerization product is directly related to the packing geometry of the monomer units in the crystal. mobt3ath.com Different polymorphs of the same compound can exhibit distinct photochemical behaviors. For instance, the α- and β-forms of cinnamic acid yield different cyclobutane products upon irradiation. acs.org While some cinnamic acid derivatives readily photodimerize in the solid state, others, like 4-methoxycinnamic acid, are photostable due to unfavorable crystal packing. mobt3ath.com The subtle influence of molecular structure, such as substituent size, on crystal packing makes the prediction of solid-state reactivity a continuing challenge. mobt3ath.com

In Situ Infrared Microspectroscopy with Synchrotron Radiation for Reaction Dynamics

The dynamics of the photodimerization of this compound have been investigated using in situ infrared microspectroscopy with a synchrotron radiation source. acs.org This powerful technique allows for the monitoring of chemical changes within a single crystal as the reaction progresses. Synchrotron radiation provides a highly brilliant and focused infrared beam, enabling the collection of high-quality spectra from microscopic sample areas. frontiersin.orgnih.gov This capability is crucial for studying heterogeneous reactions where different regions of a crystal may react at different rates or follow different pathways.

Application in Advanced Analytical Matrix Formulations

Beyond its intriguing solid-state reactivity, this compound has found applications in other scientific domains. For instance, a derivative, 2,4-dichlorocinnamic hydroxamic acid (DCHA), has been identified as a potent inhibitor of the botulinum neurotoxin A (BoNT/A) light chain, a zinc metalloprotease. nih.gov This inhibitory activity is relevant to the development of potential therapeutics. nih.gov

Use of Alpha-Cyano-2,4-Dichlorocinnamic Acid as a Matrix in MALDI Mass Spectrometry Research

Extensive research into the applications of various cinnamic acid derivatives in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry has led to the development of numerous matrices tailored for specific analytical challenges. These matrices are crucial for the soft ionization of macromolecules, enabling their analysis.

Therefore, no detailed research findings or data tables on its efficacy, analyte compatibility, or comparative performance against established matrices can be provided at this time. Further research would be required to determine the potential of alpha-cyano-2,4-dichlorocinnamic acid as a MALDI matrix.

Biological Activities and Mechanistic Elucidation of 2,4 Dichlorocinnamic Acid and Its Analogues

Inhibition of Botulinum Neurotoxin A (BoNT/A) Light Chain Protease

The light chain (LC) of Botulinum neurotoxin serotype A (BoNT/A) is a zinc-dependent metalloprotease that is a primary target for the development of therapeutic countermeasures against botulism. semanticscholar.orgnih.govnih.gov Small molecule inhibitors that can access the neuronal cytosol and inhibit the enzymatic activity of the BoNT/A LC are of significant interest. nih.govescholarship.org Among the various chemical scaffolds investigated, derivatives of cinnamic acid, particularly 2,4-Dichlorocinnamic acid, have emerged as a promising class of inhibitors. nih.govnih.gov

Characterization of this compound Hydroxamate as a Lead Inhibitor Scaffold

This compound hydroxamate (DCHA) has been identified as a potent inhibitor of the BoNT/A light chain (LC) protease. nih.govnih.govrcsb.org This compound serves as a crucial lead scaffold for the development of more effective inhibitors. nih.govnih.gov The hydroxamic acid moiety is a key feature, known for its ability to chelate metal ions, which is critical for inhibiting zinc-dependent metalloproteases like the BoNT/A LC. nih.govescholarship.org

Initial screening of a hydroxamate library led to the discovery of 4-chlorocinnamic hydroxamate as an inhibitor, and subsequent modifications, including the addition of a second chlorine atom to the phenyl ring, resulted in the more potent this compound hydroxamate. rcsb.org While DCHA itself has demonstrated some efficacy in in vivo mouse models, it has also shown toxicity at higher concentrations in cellular models, highlighting the need for further structural modifications to improve its therapeutic window. nih.govpnas.org Researchers have reexamined DCHA in the context of the known flexibility of the BoNT/A light chain, leading to the development of improved inhibitors with IC50 values as low as 0.23 μM. nih.gov

A significant body of research has focused on modifying the DCHA scaffold to enhance its properties. nih.govwisc.edu These efforts have led to the creation of small libraries of hydroxamic acids and their carbamate (B1207046) prodrugs to improve cellular uptake and inhibitory action in both enzymatic and cellular models. nih.gov The development of these analogues has been guided by molecular modeling studies to better understand the structure-activity relationships. nih.gov

Elucidation of Inhibitory Mechanisms via Active Site Chelation of Zinc Ions

The primary inhibitory mechanism of this compound hydroxamate and its analogues against the BoNT/A light chain is the chelation of the catalytic zinc ion (Zn2+) within the enzyme's active site. mdpi.comnih.govresearchgate.net The BoNT/A LC, like other metalloproteases, contains a zinc ion that is essential for its catalytic activity. mdpi.com The hydroxamate group of the inhibitor displaces a water molecule that is normally coordinated to the zinc ion, thereby inactivating the enzyme. mdpi.comresearchgate.net

Molecular Interactions with BoNT/A LC Active Site Residues (e.g., Phe194, Ile161, Asp370, Phe369)

Structural studies, including X-ray crystallography, have provided detailed insights into the molecular interactions between this compound hydroxamate (DCHA) and the active site of the BoNT/A light chain. semanticscholar.orgnih.gov The lipophilic 2,4-dichlorophenyl ring of DCHA occupies a hydrophobic cleft known as the S1′ subsite, which is formed by key amino acid residues. nih.gov

Key interacting residues in the S1' subsite include:

Phe194: The phenyl ring of DCHA forms an offset π-π stacking interaction with the side chain of Phe194. semanticscholar.orgnih.gov

Ile161: This residue contributes to the hydrophobic nature of the S1' pocket. nih.gov

Asp370 and Phe369: These residues are part of the flexible 370 loop. The binding of DCHA influences the conformation of this loop, causing it to adopt a "Phe369-in–Asp370-out" conformation, where Phe369 acts as a partial "lid" over the inhibitor. nih.gov

The binding of DCHA and its analogues can induce conformational changes in the active site, highlighting the plasticity of the enzyme. nih.gov For instance, the binding of some DCHA derivatives can disrupt the π-π stacking interaction with Phe194 and reveal a new cryptic hydrophobic subpocket adjacent to the main S1' binding site. nih.gov This understanding of the molecular interactions is crucial for the rational design of more potent and selective inhibitors.

Development of Bifunctional Inhibitors for Irreversible Enzyme Inhibition

To overcome the limitations of reversible inhibitors, which can be outlasted by the long persistence of BoNT/A in neurons, researchers have developed bifunctional inhibitors based on the this compound hydroxamate scaffold. escholarship.orgresearchgate.net These inhibitors are designed to achieve irreversible inhibition of the BoNT/A LC. researchgate.net

This "catch and anchor" approach involves two key components:

A zinc-binding group (the "anchor"): The hydroxamate moiety of DCHA serves as the anchor, binding to the catalytic zinc ion in the active site. nih.govresearchgate.net

A reactive warhead (the "catch"): A pendent electrophilic group is attached to the DCHA scaffold. researchgate.net

The rationale is that the initial binding of the hydroxamate to the zinc ion positions the reactive warhead in close proximity to a nearby cysteine residue, Cys165, which is not part of the catalytic machinery but is located near the active site. researchgate.netresearchgate.net This proximity-driven reactivity leads to the formation of a covalent bond between the warhead and Cys165, resulting in irreversible inhibition of the enzyme. researchgate.net

A variety of electrophilic warheads, such as iodoacetamides, maleimides, and epoxides, have been incorporated into the DCHA scaffold and evaluated for their ability to induce time-dependent inhibition. wisc.eduresearchgate.net X-ray crystallography has confirmed the dual engagement of both the catalytic zinc ion and Cys165 by these bifunctional inhibitors. escholarship.orgresearchgate.net

Assessment of Inhibitor Efficacy in Enzymatic and Cellular Models

The efficacy of this compound hydroxamate (DCHA) and its analogues as BoNT/A LC inhibitors has been evaluated in various in vitro and in vivo models. nih.govpnas.org In enzymatic assays, DCHA exhibits potent inhibition with an IC50 value of 0.41 μM and a Ki of approximately 300 nM. nih.govnih.gov

However, the translation of in vitro potency to cellular and in vivo efficacy has been a challenge. nih.gov DCHA was found to be toxic to Neuro-2a cells at concentrations of 5 μM and higher, and at lower, non-toxic concentrations, it did not show a significant reduction in the cleavage of SNAP-25, the intracellular target of BoNT/A. nih.govpnas.org This disconnect between enzymatic and cellular activity highlights the importance of considering factors like cell permeability and off-target effects. pnas.org

Despite the cellular toxicity concerns, in a mouse model of BoNT/A intoxication, treatment with DCHA resulted in a 16% survival rate, with the surviving animals showing no signs of botulism. pnas.org This suggests that while the in vitro and cellular data are valuable, they may not fully predict in vivo outcomes. pnas.org

The development of bifunctional inhibitors based on the DCHA scaffold has shown promise in addressing the issue of the toxin's longevity. researchgate.net These irreversible inhibitors have been evaluated in enzymatic assays and against BoNT/A-intoxicated motor neuron cells. researchgate.net Their cell toxicity, serum stability, and selectivity against other metalloproteinases are also important parameters that are being characterized to assess their therapeutic potential. researchgate.net

Tyrosinase Inhibition and Regulation of Melanogenesis Pathways

This compound has been identified as an inhibitor of tyrosinase, a key enzyme in the process of melanogenesis, the production of melanin (B1238610) pigment. biosynth.comnih.gov This inhibitory activity suggests its potential application in the cosmetic and food industries. nih.govmdpi.com

Studies on mushroom tyrosinase have shown that this compound inhibits both the monophenolase and diphenolase activities of the enzyme. nih.gov For the monophenolase activity, it extends the lag time by over 30.4%. nih.govchemfaces.com The IC50 value for the inhibition of diphenolase activity was determined to be 0.295 mM. nih.govmdpi.comchemfaces.com

Kinetic studies have revealed that this compound acts as a reversible and uncompetitive inhibitor of mushroom tyrosinase, with an inhibition constant (Ki) of 0.159 mM. nih.govchemfaces.comnih.gov Uncompetitive inhibition means that the inhibitor binds only to the enzyme-substrate complex. nih.gov

The regulation of melanogenesis is a complex process involving multiple signaling pathways. nih.govnih.govmedicaljournals.se Tyrosinase is a central enzyme in this pathway, catalyzing the initial rate-limiting steps. core.ac.uk By inhibiting tyrosinase, this compound can effectively down-regulate melanin production. nih.gov The mechanism of tyrosinase inhibition by various compounds can differ, with some acting as competitive, non-competitive, or uncompetitive inhibitors. nih.gov The uncompetitive inhibition mechanism of this compound provides a specific mode of action in the regulation of melanogenesis. nih.govnih.gov

Interactive Data Table of Research Findings

| Compound | Target Enzyme | Inhibition Type | IC50 | Ki | Notes |

| This compound hydroxamate (DCHA) | BoNT/A Light Chain Protease | Reversible, Competitive | 0.41 µM nih.govnih.gov | ~300 nM escholarship.orgnih.gov | Serves as a lead scaffold for inhibitor development. nih.govnih.gov |

| This compound | Mushroom Tyrosinase | Reversible, Uncompetitive | 0.295 mM (diphenolase) nih.govmdpi.com | 0.159 mM nih.govchemfaces.com | Extends lag time of monophenolase activity. nih.govchemfaces.com |

| Bifunctional DCHA analogues | BoNT/A Light Chain Protease | Irreversible | Varies | Varies | Target Cys165 for covalent modification. researchgate.net |

Investigation of this compound as a Diphenolase and Tyrosinase Inhibitor

This compound has been identified as a notable inhibitor of tyrosinase, a key enzyme involved in melanin synthesis and enzymatic browning. nih.govchemfaces.com Research has demonstrated its activity against both the monophenolase and diphenolase functions of the enzyme. nih.govchemfaces.com Specifically, for its effect on diphenolase activity, which involves the oxidation of L-DOPA, this compound exhibits a half-maximal inhibitory concentration (IC₅₀) of 0.295 mM. nih.govchemfaces.com

In studies on mushroom tyrosinase, it was observed that while both 2-chlorocinnamic acid and this compound could inhibit the enzyme, the latter showed more pronounced effects on the monophenolase activity. nih.govchemfaces.com It significantly extended the lag time of the monophenolase reaction by more than 30.4%, indicating a disruption in the initial hydroxylation of L-tyrosine. nih.govchemfaces.com This dual inhibitory action on both catalytic functions of tyrosinase underscores its potential as a regulator of melanin production. nih.gov The inhibitory effects of various carboxylic acids, including this compound, have been noted to vary depending on the source of the tyrosinase enzyme. mdpi.com

Kinetic Studies of Tyrosinase Inhibition (e.g., Reversible, Uncompetitive Mechanisms)

Kinetic analyses have been crucial in elucidating the precise mechanism by which this compound inhibits tyrosinase. Studies have consistently shown that its inhibition of mushroom tyrosinase is a reversible process. nih.govchemfaces.comnih.gov This means the inhibitor can bind to and dissociate from the enzyme, and enzyme activity can be restored if the inhibitor is removed.

The specific mechanism of inhibition has been identified as uncompetitive. nih.govchemfaces.comnih.gov An uncompetitive inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. nih.gov This type of inhibition is most effective when substrate concentrations are high. The inhibition constant (Kᵢ), which represents the equilibrium constant for the inhibitor binding to the ES complex, was determined to be 0.159 mM for this compound. nih.govchemfaces.com This value provides a quantitative measure of its potency as an uncompetitive inhibitor. nih.gov

| Parameter | Value | Enzyme Activity | Source(s) |

| IC₅₀ | 0.295 mM | Diphenolase | nih.gov, chemfaces.com |

| Inhibition Type | Reversible, Uncompetitive | Diphenolase | nih.gov, chemfaces.com, nih.gov |

| Inhibition Constant (Kᵢ) | 0.159 mM | Diphenolase | nih.gov, chemfaces.com |

| Effect on Lag Time | >30.4% extension | Monophenolase | nih.gov, chemfaces.com |

Impact on Cellular Melanin Synthesis and Associated Proteins

While direct enzymatic inhibition provides a clear mechanism, the ultimate test of a tyrosinase inhibitor's efficacy for depigmentation is its effect within a cellular context. Although studies focusing specifically on this compound's impact on cellular melanin synthesis are not detailed in the provided results, research on other carboxylic acids offers valuable insights. mdpi.com Studies using B16-F10 melanoma cells have shown that certain carboxylic acids can effectively reduce melanin production in a dose-dependent manner. mdpi.com

Proteomic analyses of cells treated with these analogous compounds revealed that they can downregulate key proteins involved in the melanogenesis pathway. mdpi.com These proteins include not only tyrosinase (Tyr) but also tyrosinase-related protein 1 (Tyrp1) and tyrosinase-related protein 2 (Trp2/Dct), which are critical for the later stages of melanin polymer formation and determining its type. mdpi.com It is plausible that this compound, as part of the same chemical class, could exert its effects through similar modulation of these essential melanogenic proteins. mdpi.com

Antileishmanial and General Antimicrobial Efficacy

The biological activities of cinnamic acid derivatives extend beyond enzyme inhibition and into the realm of antimicrobial action. Various derivatives have been synthesized and evaluated for a range of anti-infective properties. mdpi.comresearchgate.netnih.gov

Evaluation of Antileishmanial Activity against Promastigote and Amastigote Forms

Leishmaniasis is a parasitic disease with significant global impact, and the need for new therapeutic agents is urgent. nih.govmdpi.com Cinnamic acid derivatives have emerged as a promising class of compounds with potential antileishmanial activity. nih.govmdpi.com In the search for novel lead structures, a library of caffeic acid bornyl ester derivatives was synthesized and tested, which included the this compound (−)-bornyl ester. nih.govresearchgate.net

This ester derivative was evaluated for its activity against the promastigote stage of two different Leishmania species. nih.gov Promastigotes are the motile, flagellated form of the parasite found in the sandfly vector. mdpi.com The this compound (−)-bornyl ester showed an IC₅₀ value of 78.9 µM against Leishmania major promastigotes and 63.8 µM against Leishmania donovani promastigotes. nih.gov The amastigote, the intracellular form within the mammalian host, is the clinically relevant target, but specific activity data for this ester against the amastigote form was not available in the reviewed literature. nih.govmdpi.com

Assessment of Cytotoxicity in Mammalian Cell Lines for Therapeutic Index Determination

A critical aspect of developing any antimicrobial agent is ensuring its selective toxicity against the pathogen with minimal harm to host cells. To this end, the cytotoxicity of the this compound (−)-bornyl ester was assessed against a murine macrophage cell line (J774.1). nih.govresearchgate.net Macrophages are primary host cells for Leishmania amastigotes. mdpi.com The ester derivative displayed an IC₅₀ value of 144.1 µM against these mammalian cells. nih.gov

By comparing the cytotoxicity with the antileishmanial activity, a selectivity index (SI) can be determined, which provides an estimate of the compound's therapeutic window. A higher SI value indicates greater selectivity for the parasite over host cells. For the this compound (−)-bornyl ester, the selectivity index was calculated to be 1.83 for L. major and 2.26 for L. donovani.

| Compound | Target Organism/Cell Line | Activity (IC₅₀) | Selectivity Index (SI) | Source(s) |

| This compound (−)-bornyl ester | Leishmania major (promastigote) | 78.9 µM | 1.83 | nih.gov |

| Leishmania donovani (promastigote) | 63.8 µM | 2.26 | nih.gov | |

| J774.1 (murine macrophages) | 144.1 µM | N/A | nih.gov |

Antimicrobial Activity against Gram-Positive Bacteria and Mycobacteria

The search for novel antimicrobial agents has led to the investigation of various synthetic compounds, including derivatives of cinnamic acid. Among these, chlorinated N-arylcinnamamides have demonstrated notable activity against Gram-positive bacteria and mycobacteria. nih.gov

Studies on a series of 3,4-dichlorocinnamanilides have revealed a broad spectrum of action and significant antibacterial efficacy, with some compounds being more effective than or comparable to clinically used drugs like ampicillin, isoniazid, and rifampicin. nih.govresearchgate.net Specifically, certain (2E)-3-(3,4-dichlorophenyl)prop-2-enamide derivatives have shown high activity not only against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) but also against Enterococcus faecalis and vancomycin-resistant E. faecalis (VRE) isolates. nih.govresearchgate.net

The antimicrobial potential of these compounds extends to mycobacteria. Several derivatives have been found to be active against the fast-growing Mycobacterium smegmatis and the slow-growing M. marinum, which serves as a non-hazardous test model for M. tuberculosis. nih.govresearchgate.net For instance, anilides of 3-(trifluoromethyl)cinnamic acid and 4-(trifluoromethyl)cinnamic acid have been synthesized and tested, showing potent activity against M. smegmatis and M. marinum. mdpi.comnih.gov Docking studies have suggested that these compounds may exert their antimycobacterial effect by binding to the active site of the mycobacterial enzyme InhA. mdpi.comnih.gov

The following table summarizes the minimum inhibitory concentrations (MICs) of selected dichlorocinnamic acid analogues against various bacterial strains.

| Compound | Target Organism | MIC (µM) | Reference |

| (2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide | S. aureus | Not specified | nih.gov |

| (2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide | MRSA | Not specified | nih.gov |

| (2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide | E. faecalis | Not specified | nih.gov |

| (2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide | VRE | Not specified | nih.gov |

| (2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide | M. smegmatis | Not specified | nih.gov |

| (2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide | M. marinum | Not specified | nih.gov |

| (2E)-N-(3,5-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide | S. aureus | 0.15–5.57 | mdpi.com |

| (2E)-N-(3,5-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide | E. faecalis | 2.34–44.5 | mdpi.com |

| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl]-prop-2-enamide | M. marinum | 0.29 - 2.34 | mdpi.com |

Investigating Mechanisms of Fungal Growth Inhibition

The mechanisms by which cinnamic acid derivatives inhibit fungal growth are multifaceted. Research suggests that these compounds can interfere with critical cellular processes, including enzyme function and cell structure integrity.

One proposed mechanism of action for cinnamic acids is the inhibition of benzoate (B1203000) 4-hydroxylase, an enzyme crucial for the detoxification of aromatic compounds in fungi. nih.gov However, since this enzyme is not present in prokaryotes, other targets are likely involved in the broader antimicrobial effects of these compounds. nih.gov For certain cinnamic acid derivatives, a direct interaction with ergosterol (B1671047) in the fungal plasma membrane and with the cell wall has been observed, suggesting that disruption of the cell envelope is a key inhibitory mechanism. researchgate.net

A study on the structurally related herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) provided further insights into the potential mechanisms of fungal growth inhibition. nih.gov It was found that 2,4-D interferes with MAP kinase signaling in Fusarium graminearum. nih.gov Specifically, it induces the accumulation of reactive oxygen species (ROS) and activates the FgHog1 pathway while reducing the phosphorylation of the Gpmk1 MAP kinase. nih.gov This disruption of signaling pathways ultimately leads to the inhibition of hyphal growth and pathogenesis. nih.gov

Impact on Biofilm Formation by Pathogenic Microorganisms

Biofilm formation is a critical virulence factor for many pathogenic microorganisms, contributing to chronic infections and increased resistance to antimicrobial agents. unimi.itaimspress.com Cinnamic acid and its analogues have demonstrated the ability to interfere with this process.

Research has shown that this compound is among the cinnamic acid analogues that have been investigated for their antifouling properties, which include the inhibition of biofilm formation. unimi.it A study focusing on the anti-biofilm activity of zosteric acid and its analogues revealed that the substitution pattern on the phenyl ring of cinnamic acid significantly affects its ability to inhibit biofilm. nih.gov For instance, 3,4-dichlorocinnamic acid was found to have a notable effect on biofilm formation. nih.gov The study also highlighted that the carboxylic acid moiety is essential for good anti-biofilm activity, as derivatives lacking this functional group were inactive. nih.gov

The anti-biofilm activity of cinnamic acid derivatives has been observed against various pathogens. For example, these compounds have shown strong anti-biofilm activity against Staphylococcus epidermidis. mdpi.com The mechanism of action is thought to involve the disruption of bacterial adhesion to surfaces, a crucial initial step in biofilm formation. unimi.itnih.gov By preventing this attachment, these compounds can effectively thwart the establishment of a mature biofilm structure.

| Compound | Organism | Effect on Biofilm | Reference |

| This compound | Not specified | Inhibits biofilm formation | unimi.it |

| 3,4-Dichlorocinnamic acid | Not specified | Anti-biofilm activity | nih.gov |

| Cinnamic acid derivatives | S. epidermidis | Strong anti-biofilm activity | mdpi.com |

Structure Activity Relationship Sar Analysis of 2,4 Dichlorocinnamic Acid Derivatives

Correlating Structural Modifications with BoNT/A Inhibitory Potency

The light chain (LC) of Botulinum neurotoxin serotype A (BoNT/A), a zinc-dependent endopeptidase, is a critical target for the development of small molecule inhibitors. dtic.mil 2,4-Dichlorocinnamic acid hydroxamate emerged as a highly potent, non-peptidic inhibitor from high-throughput screening, serving as a lead structure for further optimization. nih.govasm.org Its efficacy stems from the hydroxamate moiety chelating the active-site zinc atom, while the dichlorinated phenyl ring occupies a shallow, hydrophobic pocket. nih.gov

The substitution pattern on the aromatic ring of cinnamic acid derivatives is a critical determinant of their BoNT/A inhibitory activity. The journey from the initial hit, 4-chlorocinnamic hydroxamate (IC₅₀ of 15 μM), to the significantly more potent this compound hydroxamate (IC₅₀ < 1 μM) underscores the importance of the ortho-chloro substituent. nih.gov Crystallographic studies have revealed that the phenyl ring of the inhibitor binds within a hydrophobic pocket, and the addition of the chlorine atom at the ortho-position leads to a favorable interaction with the Arg363 residue of the enzyme, creating a near-perfect fit.

Further SAR studies explored the replacement of the ortho-chloro group with other substituents to probe the effects of electronegativity and steric bulk. nih.gov It was found that derivatives with 2-bromo-4-chloro, 2-methyl-4-chloro, and 2-trifluoromethyl-4-chloro substitutions displayed inhibitory activities comparable to the 2,4-dichloro lead structure. nih.gov This suggests that the active site can accommodate various groups at the ortho position. However, the 4-chloro substituent was found to be essential for activity. nih.gov Attempts to modify the phenyl ring by fusing it with other aromatic systems or replacing it entirely with heterocycles like pyridine (B92270) or thiophene (B33073) generally led to a decrease or loss of inhibitory potency. nih.gov

Inhibitory Potency of Cinnamic Acid Hydroxamate Derivatives against BoNT/A LC

This table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various substituted cinnamic acid hydroxamates, highlighting the effect of aromatic ring substituents on the inhibition of Botulinum Neurotoxin A Light Chain (BoNT/A LC).

| Compound | Substituents | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 4-Chlorocinnamic hydroxamate | 4-Cl | 15 | nih.gov |

| 2,4-Dichlorocinnamic hydroxamate | 2,4-di-Cl | <1 | nih.gov |

| 2-Bromo-4-chlorocinnamic acid hydroxamate | 2-Br, 4-Cl | Comparable to lead | nih.gov |

| 2-Methyl-4-chlorocinnamic acid hydroxamate | 2-Me, 4-Cl | Comparable to lead | nih.gov |

| 2-Trifluoromethyl-4-chlorocinnamic acid hydroxamate | 2-CF₃, 4-Cl | Comparable to lead | nih.gov |

To enhance inhibitor potency and achieve irreversible binding, a "catch and anchor" strategy has been employed. mdpi.com This approach involves using the high-affinity 2,4-dichlorocinnamic hydroxamic acid (DCHA) scaffold as an "anchor" that binds to the enzyme's active site, while a "catch" component, a reactive electrophilic warhead, is attached via a linker. researchgate.net This bifunctional inhibitor is designed to form a covalent bond with a nearby nucleophilic residue, Cys165, leading to irreversible inhibition.

A comprehensive screening of various electrophilic warheads attached to the DCHA scaffold revealed that iodoacetamides, maleimides, and epoxides exhibited time-dependent inhibition of BoNT/A LC. researchgate.net The length and nature of the linker connecting the DCHA anchor to the warhead are crucial. For instance, studies on a different inhibitor scaffold showed a clear correlation between linker length and the rate of enzyme inactivation, identifying an ideal linker of four carbons. The effectiveness of this strategy is contingent on the hydroxamate-zinc anchor positioning the warhead optimally for reaction with the target cysteine residue. researchgate.net This proximity-driven reactivity allows for the use of less intrinsically reactive electrophiles, which can improve selectivity and reduce off-target effects. researchgate.net

SAR in Antileishmanial Activity: Impact of Halogenation Patterns

Cinnamic acid derivatives have also been investigated for their potential as antileishmanial agents. The introduction of halogens into the molecular structure is a known strategy to enhance antiparasitic activity. scispace.com Research into cinnamic acid bornyl esters demonstrated that halogenation significantly influences their efficacy against Leishmania species.

A study evaluating a library of cinnamic acid derivatives identified this compound (-)-bornyl ester as a compound with notable activity against both Leishmania major and Leishmania donovani promastigotes. d-nb.info The dichlorination of the aromatic ring appears to be a key factor contributing to its antileishmanial effects. While a direct comparison with mono-chlorinated or non-halogenated analogues within the same ester series was presented, the data clearly positions the 2,4-dichloro derivative as one of the more active compounds. d-nb.info Other studies on different series, such as N-arylcinnamamides, have also suggested that di-halogenated compounds (e.g., 3,4-dichloro) confer potent activity. scispace.com

Antileishmanial Activity of Substituted Cinnamic Acid (-)-Bornyl Esters

This table displays the half-maximal inhibitory concentration (IC₅₀) values of various cinnamic acid (-)-bornyl esters against Leishmania major and Leishmania donovani promastigotes, illustrating the impact of the substitution pattern on the aromatic ring.

| Compound Name | Substituents | IC₅₀ (μM) vs L. major | IC₅₀ (μM) vs L. donovani | Reference |

|---|---|---|---|---|

| Cinnamic acid (-)-bornyl ester | None | 39.6 | 15.6 | d-nb.info |

| 4-Chlorocinnamic acid (-)-bornyl ester | 4-Cl | >50 | 31.4 | d-nb.info |

| This compound (-)-bornyl ester | 2,4-di-Cl | 42.7 | 20.8 | d-nb.info |

SAR in Antimicrobial Activity: Effects of Halogen Introduction and Physicochemical Parameters

The introduction of halogens into the structure of cinnamic acid derivatives is a well-established strategy for enhancing antimicrobial activity. nih.govresearchgate.net This is evident in studies comparing series of chlorinated N-arylcinnamamides. Research has shown that 3,4-dichlorocinnamanilides exhibit a broader spectrum of action and higher antibacterial efficacy compared to their 4-chlorocinnamanilide counterparts. nih.gov

The antimicrobial activity is not solely dependent on the halogenation pattern but also on the physicochemical properties of the entire molecule, such as lipophilicity. nih.gov For N-arylcinnamamides, activity was often observed in compounds substituted with lipophilic and electron-withdrawing groups. scispace.com For instance, in a series of 3,4-dichlorocinnamanilides, the highest activity against Staphylococcus aureus and MRSA was found in derivatives with trifluoromethyl or trifluoromethoxy substituents on the N-aryl ring. These groups significantly increase lipophilicity. This suggests that increased lipophilicity may facilitate the compound's ability to penetrate bacterial cell membranes to reach its target. scispace.com The interplay between the halogenation of the cinnamic acid core and the electronic and lipophilic properties of the N-aryl substituent is therefore crucial for optimizing antibacterial potency.

Antistaphylococcal Activity of Chlorinated N-arylcinnamamides

This table shows the Minimum Inhibitory Concentration (MIC) of selected 4-chloro and 3,4-dichlorocinnamanilide derivatives against Staphylococcus aureus, demonstrating the influence of halogenation and N-aryl substituents.

| Core Structure | N-Aryl Substituent (R) | MIC (μM) vs S. aureus | Reference |

|---|---|---|---|

| 4-Chlorocinnamanilide | 3-CF₃ | 1.9 | nih.gov |

| 4-Chlorocinnamanilide | 3,5-di-Cl | 1.8 | nih.gov |

| 3,4-Dichlorocinnamanilide | 3-CF₃ | 0.9 | nih.gov |

| 3,4-Dichlorocinnamanilide | 4-CF₃ | 0.9 | nih.gov |

| 3,4-Dichlorocinnamanilide | 4-OCF₃ | 0.9 | nih.gov |

| 3,4-Dichlorocinnamanilide | 3,5-bis(CF₃) | 0.4 | nih.gov |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 2,4-Dichlorocinnamic acid, particularly its hydroxamate derivative (2,4-dichlorocinnamic hydroxamic acid, DCHA), docking simulations have been crucial in elucidating its interaction with the light chain (LC) of Botulinum Neurotoxin Serotype A (BoNT/A), a zinc-dependent metalloprotease.

Studies have shown that DCHA binds within the active site of the BoNT/A LC. nih.govnih.govchemrxiv.org The docking poses reveal that lipophilic inhibitors like DCHA occupy the S1' subsite, a hydrophobic cleft. nih.govchemrxiv.orgsemanticscholar.org The binding is characterized by several key interactions:

The hydroxamate group chelates the catalytic zinc ion, a common mechanism for metalloprotease inhibitors. nih.govnih.gov

The 2,4-dichlorophenyl ring fits into a hydrophobic pocket, where it forms an offset π-π stacking interaction with the side chain of residue Phe194. nih.govchemrxiv.org

The binding of DCHA influences the conformation of the surrounding protein structure, particularly the loop containing residues 369 and 370. nih.govchemrxiv.org

The X-ray crystal structure of DCHA bound to BoNT/A LC (PDB code 2IMA) serves as a critical reference for these computational studies, validating the predicted binding modes. nih.govnih.govnih.gov This structural information is so foundational that the DCHA-bound structure is often used as the starting point for virtual screening campaigns to discover new, unrelated inhibitor scaffolds. nih.gov

Table 1: Key Residues in the BoNT/A LC Active Site Interacting with 2,4-Dichlorocinnamic Hydroxamate (DCHA)

| Residue | Interaction Type | Role in Binding | Reference |

|---|---|---|---|

| His223, His227, Glu262 | Zinc Chelation | Coordinate the catalytic Zn(II) ion, which is also chelated by the inhibitor's hydroxamate group. | chemrxiv.orgresearchgate.net |

| Phe194 | π-π Stacking | Forms an offset face-to-face π-π stack with the inhibitor's dichlorophenyl ring, a key hydrophobic interaction. | nih.govchemrxiv.org |

| Tyr366 | Hydrogen Bond | The carbonyl oxygen of the hydroxamate forms a hydrogen bond with the hydroxyl group of Tyr366. | nih.gov |

| Arg363 | Electrostatic/Dipole | The chlorine atoms on the phenyl ring make favorable dipole/electronegative contacts with Arg363, enhancing binding affinity. | nih.gov |

| Phe369, Asp370 | Conformational Change | Part of a flexible loop that adopts different conformations depending on the inhibitor bound, forming a partial lid over DCHA. | nih.govchemrxiv.org |

| Ile161 | Hydrophobic Interaction | Contributes to the formation of the S1' hydrophobic subsite where the inhibitor binds. | nih.govchemrxiv.org |

Prediction and Ranking of Inhibitor Potency through Computational Models

Computational models are instrumental in predicting the inhibitory potency of compounds related to this compound, thereby prioritizing candidates for synthesis and experimental testing. One primary approach involves using the scoring functions within docking programs to estimate the binding affinity of a ligand for its target. nih.govnih.gov

More advanced methods employ machine learning and deep neural networks. For instance, the AtomNet® model, a deep neural network designed for structure-based drug discovery, was used to screen a library of molecules against the BoNT/A LC structure with DCHA bound. nih.gov This process not only identified novel hits but also ranked a focused sub-library of derivatives, leading to the discovery of compounds with significantly improved potency. nih.gov

Another powerful technique is the development of a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. A model generated from the crystal structure of the BoNT/A LC in complex with DCHA was used to virtually screen millions of compounds from databases like ZINC. nih.gov This multi-step workflow, combining pharmacophore screening, 3D-QSAR (Quantitative Structure-Activity Relationship) analysis, and docking, allowed for the identification of novel compounds with predicted inhibitory activity in the nanomolar range. nih.gov QSAR studies on related series of cinnamic acid derivatives have also proven effective in correlating molecular architecture with biological activity, guiding the design of more potent agents. nih.govnih.gov

Elucidation of Active Site Rearrangements upon Ligand Binding

A rigid receptor model is often insufficient for accurately describing ligand binding, as many proteins exhibit conformational flexibility. The binding of inhibitors to the BoNT/A LC is a classic example of induced fit, where the active site undergoes significant structural rearrangement to accommodate the ligand. nih.govnih.govschrodinger.com

Computational studies, supported by X-ray crystallography, have revealed a high degree of plasticity within the BoNT/A LC active site. nih.govsemanticscholar.org The binding of different inhibitors can cause dramatic morphological changes in the S1' subsite. nih.gov For example, while the lipophilic DCHA induces a specific conformation of the 370 loop (Phe369-in, Asp370-out), other inhibitors can cause this loop to flip. chemrxiv.orgsemanticscholar.org Furthermore, the binding of larger or differently shaped inhibitors can cause significant shifts in the positions of key residues like Phe194 to create new hydrophobic subpockets. nih.gov

To account for this flexibility, computational protocols like Induced Fit Docking (IFD) are employed. schrodinger.comchemrxiv.org The IFD protocol models receptor flexibility by allowing side chains (and sometimes the protein backbone) in the binding pocket to rearrange in the presence of the ligand. schrodinger.com This approach provides a more accurate prediction of the binding mode for ligands that would not dock favorably into a rigid receptor structure and is essential for rationalizing the structure-activity relationships of diverse inhibitors that bind to a flexible target like the BoNT/A LC. chemrxiv.orgescholarship.org

Semiempirical Molecular Orbital Calculations in Drug Design

Semiempirical molecular orbital methods, such as AM1 (Austin Model 1) and PM3 (Parametric Model number 3), offer a computationally less expensive alternative to ab initio quantum mechanics for studying molecular systems. uni-muenchen.denih.gov These methods simplify Hartree-Fock theory by using empirical parameters derived from experimental data to approximate certain complex calculations, making them suitable for larger molecules common in drug design. uni-muenchen.deuzh.ch

In the context of designing inhibitors based on the this compound scaffold, semiempirical methods are valuable for several purposes:

Geometry Optimization: They can be used to quickly calculate the low-energy, stable conformation of a designed inhibitor before performing more computationally expensive docking calculations. jmchemsci.com

Calculating Electronic Properties: These methods can determine electronic properties such as atomic charges, dipole moments, and molecular orbital energies (HOMO/LUMO). jmchemsci.com These properties are often used as descriptors in the development of QSAR models to correlate a compound's electronic features with its biological activity. nih.govnih.gov

While high-level quantum mechanics or force field-based methods are more common for the final stages of binding energy calculation, semiempirical methods serve as a rapid and efficient tool in the initial stages of inhibitor design and for generating molecular descriptors for predictive modeling. nih.govuzh.ch

Conformational Analysis and Dynamics Simulations for Biological Relevance

While docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is crucial for assessing the stability of a predicted binding pose and understanding the conformational behavior of both the ligand and the protein. nih.gov

For inhibitors derived from the this compound scaffold, MD simulations have been used to validate the stability of docking poses within the BoNT/A LC active site. nih.govnih.gov These simulations can confirm that key interactions, such as hydrogen bonds and π-π stacking, are maintained over the course of the simulation, lending confidence to the predicted binding model. nih.gov

MD simulations are also used to explore larger-scale conformational changes and the binding of inhibitors to allosteric or exosite locations, which are sites on the protein distinct from the active site. nih.gov For example, simulations were used to model a tripartite complex of BoNT/A with DCHA in the active site and other inhibitors at exosites, providing insight into potential synergistic inhibition mechanisms. nih.gov Furthermore, conformational analysis can reveal the accessible shapes a molecule like this compound can adopt, which is relevant for understanding its reactivity and how it fits into a constrained binding pocket. acs.org

Table 2: Summary of Computational Methods and Applications

| Computational Method | Application for this compound & Derivatives | Key Insights | Reference(s) |

|---|---|---|---|

| Molecular Docking | Predicting binding mode in BoNT/A LC active site. | Identification of key interactions with residues like Phe194 and the catalytic zinc. | nih.govchemrxiv.orgnih.gov |

| Induced Fit Docking (IFD) | Modeling the flexible BoNT/A LC active site upon ligand binding. | Elucidation of active site plasticity and conformational rearrangements of key loops and side chains. | nih.govsemanticscholar.orgescholarship.org |

| Pharmacophore Modeling / QSAR | Virtual screening for new inhibitors; correlating structure with potency. | Development of 3D search queries based on the DCHA-BoNT/A complex to find new scaffolds. | nih.govnih.govnih.gov |

| Deep Learning (e.g., AtomNet®) | Screening and ranking of potential inhibitors. | Rapid identification and prioritization of potent derivatives from large chemical libraries. | nih.gov |

| Semiempirical MO (AM1, PM3) | Geometry optimization and calculation of electronic descriptors. | Provides optimized structures and electronic properties for use in docking and QSAR models. | uni-muenchen.denih.govjmchemsci.com |

| Molecular Dynamics (MD) Simulations | Assessing stability of docked poses; exploring complex binding events. | Confirmation of binding mode stability and investigation of inhibitor interactions at exosites. | nih.govnih.govnih.gov |

Pharmacological Optimization Strategies and in Vivo Evaluation in Preclinical Models

Rational Design for Improved Pharmacokinetic Properties (ADME)

The journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its therapeutic success. For 2,4-Dichlorocinnamic acid derivatives, particularly those developed as inhibitors of enzymes like the botulinum neurotoxin (BoNT) light chain (LC), optimizing ADME properties has been a key focus.

Initial studies identified 2,4-dichlorocinnamic hydroxamate as a potent inhibitor of the BoNT/A light chain, but it exhibited only marginal activity in living organisms. nih.gov This discrepancy highlighted the need for structural modifications to improve its in vivo performance. Two primary structural features of the initial lead compound were identified as undesirable for in vivo applications: the highly hydrophobic 2,4-dichlorophenyl group and the metabolically susceptible double bond in the cinnamic acid backbone. nih.gov

To address these limitations, researchers have employed several rational design strategies:

Modification of the Aromatic Ring: Varying the substituents on the aromatic ring was one approach to enhance inhibitory activity, although this yielded only limited improvements. nih.gov

Alteration of the Linker: Modifying the linker region between the aromatic ring and the hydroxamate group was another strategy explored to boost potency. nih.gov

Double Bond Modification: The double bond in the cinnamic acid structure was a target for modification to improve metabolic stability. However, reducing the double bond in 2,4-dichlorocinnamic hydroxamate led to a significant decrease in activity. nih.gov Conversely, introducing a methyl group at the β-position of the double bond did not significantly alter its inhibitory properties. nih.gov

These rational design approaches have led to the development of new derivatives with improved pharmacokinetic profiles. For instance, a series of chlorinated N-arylcinnamamides were synthesized and evaluated for their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. mdpi.commdpi.com These studies aimed to identify candidates with favorable "druglikeness" by assessing their compliance with criteria such as Lipinski's rule of five. mdpi.commdpi.com

| Compound/Derivative | Modification | Impact on ADME/Pharmacokinetics | Reference |

| 2,4-Dichlorocinnamic hydroxamate | - | Marginal in vivo activity due to undesirable structural features. | nih.gov |

| Reduced double bond derivative | Reduction of the double bond | Greater than 7-fold decrease in inhibitory activity. | nih.gov |

| β-methyl substituted derivative | Introduction of a methyl group at the β-position | No significant change in inhibitory properties. | nih.gov |

| Chlorinated N-arylcinnamamides | Synthesis of a series with varying chlorine substitutions | Investigated for improved ADMET profiles and "druglikeness". | mdpi.commdpi.com |

Bridging In Vitro and In Vivo Activity in Complex Biological Systems

A significant challenge in drug development is the frequent disconnect between a compound's activity in a controlled laboratory setting (in vitro) and its effectiveness in a living organism (in vivo). This has been particularly evident in the study of this compound derivatives as antagonists of botulinum neurotoxin A (BoNT/A).

Studies have revealed a lack of correlation between the protective effects of these compounds in cellular assays and their efficacy in animal models. nih.gov For example, 2,4-dichlorocinnamic hydroxamic acid was found to be toxic to neuroblastoma cells at concentrations significantly lower than those tested in animals, yet it showed some efficacy in extending the time to death in mice challenged with BoNT/A. nih.gov This highlights the complexity of biological systems, where factors such as metabolism, clearance, absorption, and distribution play a crucial role and cannot be fully replicated in cell-based assays. nih.gov

The discrepancy between in vitro and in vivo results underscores the importance of using multiple screening platforms, including animal models, to accurately predict the therapeutic potential of a compound. While cell-based assays are valuable for high-throughput screening, they may not always be reliable predictors of in vivo potency. nih.gov